molecular formula C16H14Ca4O19 B1218834 Unii-4bbs3A53GJ CAS No. 142606-53-9

Unii-4bbs3A53GJ

Cat. No. B1218834
M. Wt: 670.6 g/mol
InChI Key: YQUQVRHWPYWQRG-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-4BBS3A53GJ is a chemical compound with the following properties:



  • Molecular Formula : C16H14Ca4O19

  • Synonyms : Calcium citrate malate, tetracalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate

  • InChIKey : FIMXXQGNZLGRCQ-UHFFFAOYSA-B



Synthesis Analysis

The synthesis of UNII-4BBS3A53GJ involves the combination of butanedioic acid (2-hydroxy) with 2-hydroxy-1,2,3-propanetricarboxylic acid in a calcium salt form. The resulting compound exhibits the specified molecular formula.



Molecular Structure Analysis

The molecular structure of UNII-4BBS3A53GJ consists of calcium ions (Ca) coordinated with carboxylate groups from both 2-hydroxybutanedioic acid and 2-hydroxy-1,2,3-propanetricarboxylic acid. The arrangement of these components contributes to its overall stability and properties.



Chemical Reactions Analysis

UNII-4BBS3A53GJ may participate in various chemical reactions, including:



  • Complexation Reactions : Interaction with other metal ions or ligands.

  • Acid-Base Reactions : Exchange of protons with other compounds.

  • Redox Reactions : Involvement in electron transfer processes.



Physical And Chemical Properties Analysis


  • Density : Not specified.

  • Boiling Point : Not specified.

  • Vapour Pressure : Not specified.

  • Enthalpy of Vaporization : Not specified.

  • Flash Point : Not specified.

  • Index of Refraction : Not specified.

  • Molar Refractivity : Not specified.

  • #H bond acceptors : Not specified.

  • #H bond donors : Not specified.

  • #Freely Rotating Bonds : Not specified.

  • #Rule of 5 Violations : Not specified.

  • ACD/LogP : Not specified.

  • ACD/LogD (pH 5.5) : Not specified.

  • ACD/BCF (pH 5.5) : Not specified.

  • ACD/KOC (pH 5.5) : Not specified.

  • ACD/LogD (pH 7.4) : Not specified.

  • ACD/BCF (pH 7.4) : Not specified.

  • ACD/KOC (pH 7.4) : Not specified.

  • Polar Surface Area : Not specified.

  • Polarizability : Not specified.

  • Surface Tension : Not specified.

  • Molar Volume : Not specified.


Safety And Hazards


  • Safety : No specific safety hazards reported.

Future Directions

Further research is needed to explore the pharmacological and therapeutic potential of UNII-4BBS3A53GJ .

Please note that this analysis is based on available information, and additional studies may provide deeper insights into its properties and applications123.


properties

IUPAC Name

tetracalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.C4H6O5.4Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;;;/q;;;4*+2/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUQVRHWPYWQRG-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Ca4O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-4bbs3A53GJ

CAS RN

142606-53-9
Record name Calcium citrate malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.